molecular formula C10H11BrN2O4 B6642059 2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide

2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide

Cat. No. B6642059
M. Wt: 303.11 g/mol
InChI Key: SPXGOOMGUMQXFY-UHFFFAOYSA-N
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Description

2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide, also known as Compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been found to exhibit anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide 1 is not fully understood, but it is believed to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. Specifically, this compound 1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer cell growth. Additionally, this compound 1 has been found to inhibit the activity of cyclooxygenases (COXs), which are enzymes that play a role in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit cancer cell migration and invasion. Additionally, this compound 1 has been found to reduce inflammation and to modulate the immune response in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide 1 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, it has been shown to be stable in various experimental conditions and to have low toxicity in animal models. However, this compound 1 has some limitations for lab experiments, including its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide 1. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and inflammatory diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, research could focus on developing new derivatives of this compound 1 with improved pharmacological properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound 1 in humans.
In conclusion, this compound, also known as this compound 1, is a novel small molecule with potential therapeutic applications. Its synthesis method has been optimized, and it has been found to exhibit anticancer and anti-inflammatory properties. This compound 1 has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its mechanism of action, optimizing its synthesis method, developing new derivatives, and conducting clinical trials.

Synthesis Methods

2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide 1 is synthesized using a two-step process, which involves the reaction of 4-bromophenol with 2-bromoacetyl chloride to form 2-bromo-4-(bromomethyl)phenol. The resulting compound is then reacted with hydroxylamine hydrochloride and sodium acetate to form this compound. This synthesis method has been optimized to yield high purity and high-quality this compound 1.

properties

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]amino]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c11-7-1-3-8(4-2-7)16-6-10(15)13-17-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXGOOMGUMQXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NOCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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